AZD-8186 is a small molecule inhibitor that targets phosphatidylinositol 3-kinase beta (PI3Kβ) and delta (PI3Kδ) []. These enzymes are part of a cell signaling pathway involved in cell growth, proliferation, and survival. Mutations or alterations in this pathway are frequently observed in various cancers [, ].
AZD-8186 works by specifically binding to the ATP-binding pocket of PI3Kβ and PI3Kδ, thereby preventing their activity. This inhibition disrupts the downstream signaling cascade, leading to decreased cell growth and survival, ultimately promoting cell death in cancer cells [, ].
Preclinical studies using cell lines and animal models have shown promising anti-tumor activity of AZD-8186, particularly in cancers with PTEN deficiency (PTEN is a tumor suppressor gene that negatively regulates PI3K signaling) [, ]. AZD-8186 demonstrated effectiveness as a monotherapy and even greater efficacy when combined with other anti-cancer drugs targeting different points in the signaling pathway [, ].
AZD8186 is a small molecule that serves as a potent and selective inhibitor of the phosphoinositide 3-kinase beta isoform (PI3Kβ). It is currently under investigation for its potential therapeutic applications in treating various advanced solid tumors, particularly those with mutations in the PTEN or PIK3CB genes. The chemical formula for AZD8186 is , and it has a molecular weight of approximately 457.478 g/mol. Its IUPAC name is 8-[(1R)-1-[(3,5-difluorophenyl)amino]ethyl]-N,N-dimethyl-2-(morpholin-4-yl)-4-oxo-4H-chromene-6-carboxamide .
AZD-8186 acts by competitively binding to the ATP-binding site of PI3Kβ and δ isoforms, thereby inhibiting their enzymatic activity []. This disrupts the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. By inhibiting this pathway, AZD-8186 can lead to decreased tumor cell proliferation and induce cell death in cancer cells dependent on PI3K signaling.
AZD8186 exhibits significant biological activity as an inhibitor of the PI3Kβ signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival, making it a key target in cancer therapy. In clinical trials, AZD8186 has demonstrated:
The synthesis of AZD8186 has been optimized for large-scale production. Key steps include:
AZD8186 is primarily being investigated for its applications in oncology. Specific areas include:
Research indicates that AZD8186 interacts selectively with PI3Kβ and shows minimal activity against other isoforms such as PI3Kα and PI3Kδ. This selectivity aims to minimize adverse effects associated with broader PI3K inhibition. Studies have shown that AZD8186 can effectively inhibit target pathways in both plasma and tumor tissues without significant drug-drug interactions when used alongside other cancer therapies .
AZD8186 shares similarities with several other compounds targeting the PI3K pathway. Here are notable comparisons:
Compound Name | Target | Selectivity | Unique Features |
---|---|---|---|
AZD8835 | PI3Kα | Moderate | Focused on alpha isoform inhibition |
BYL719 | PI3Kα | High | First-in-class selective PI3Kα inhibitor |
GDC-0941 | PI3Kα | Moderate | Broad-spectrum inhibition |
IPI-145 | PI3Kδ/γ | Moderate | Dual inhibition approach |
AZD8186's uniqueness lies in its potent selectivity for PI3Kβ, which helps mitigate the toxicity risks associated with inhibiting multiple isoforms simultaneously .